
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features both furan and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a furan derivative with a quinoxaline derivative under specific reaction conditions. One common method involves the use of a furan-2-carbaldehyde and 2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydroquinoxaline derivatives, and various substituted furan derivatives.
科学的研究の応用
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2,3-Di(furan-2-yl)quinoxaline: This compound also contains furan and quinoxaline moieties but differs in the substitution pattern.
2-quinoxalin-2-yl-furan-3-ol: Another related compound with a different functional group attached to the furan ring.
(E)-3-(furan-2-yl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]prop-2-enamide: A more complex derivative with additional functional groups.
Uniqueness
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of furan and quinoxaline moieties makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H10N2O3 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
3-[2-(furan-2-yl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H10N2O3/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) |
InChIキー |
XFRKAGFOYSTTCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
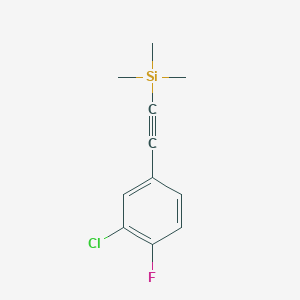
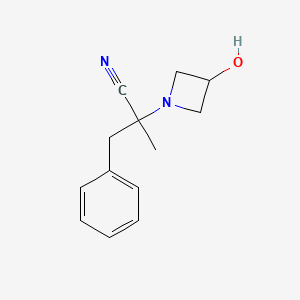
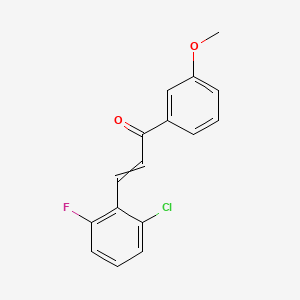
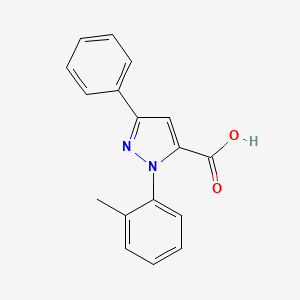
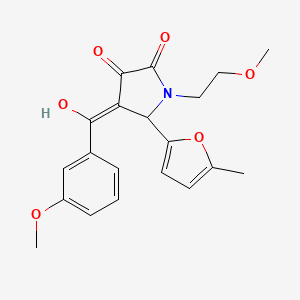
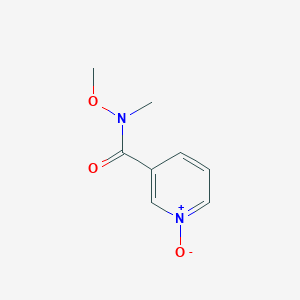


![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)

![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

